4-ethoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. This compound is commonly referred to as EMD 534085, and it has been studied for its potential use in treating various diseases.
Wirkmechanismus
The mechanism of action of EMD 534085 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. This inhibition leads to a reduction in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects
EMD 534085 has been shown to have significant biochemical and physiological effects. In animal studies, it has been found to reduce pain and inflammation, as well as inhibit the growth of cancer cells. Additionally, EMD 534085 has been shown to have a low toxicity profile, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of EMD 534085 is its low toxicity profile, which makes it a safe candidate for further study. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of various diseases. However, one limitation of EMD 534085 is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of EMD 534085. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, with a focus on its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanism of action of EMD 534085 and its potential use in the treatment of cancer. Finally, there is potential for the development of new formulations of EMD 534085 that address its limited solubility in water, making it more versatile for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, EMD 534085 is a promising compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study, and its low toxicity profile makes it a safe candidate for potential clinical applications. Further research is needed to fully understand the mechanism of action of EMD 534085 and its potential use in the treatment of chronic pain and cancer.
Synthesemethoden
The synthesis method for EMD 534085 involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of EMD 534085 as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
EMD 534085 has been studied for its potential use as a therapeutic agent in various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, EMD 534085 has been shown to have anti-cancer properties, specifically in the treatment of breast cancer.
Eigenschaften
Produktname |
4-ethoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
---|---|
Molekularformel |
C16H20N2O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
4-ethoxy-2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-9-13(4)15(10-12(14)3)22(19,20)18-16-8-11(2)6-7-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
YKFKYAXWLVYREY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.